Cas no 345624-82-0 (Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate)

Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate is a synthetic intermediate commonly used in pharmaceutical and agrochemical research. Its key structural features include a chloro-substituted aromatic ring and a diethylsulfamoyl moiety, which contribute to its reactivity in further derivatization. The ester group enhances solubility in organic solvents, facilitating purification and handling. This compound is particularly valuable in the synthesis of sulfonamide-based molecules due to its well-defined reactivity profile. Its stability under standard storage conditions ensures reliable performance in multi-step synthetic routes. The presence of both electron-withdrawing and electron-donating groups allows for selective functionalization, making it a versatile building block in medicinal chemistry applications.
Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate structure
345624-82-0 structure
Product name:Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate
CAS No:345624-82-0
MF:C12H16ClNO4S
MW:305.77774143219
MDL:MFCD00814541
CID:3084868
PubChem ID:2843192

Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate
    • AKOS001427856
    • VNA62482
    • HMS1581P16
    • SR-01000206619
    • HMS2436M18
    • Z18329205
    • 102-835-7
    • CHEMBL1536855
    • UPCMLD0ENAT5957951:001
    • 345624-82-0
    • MLS000106069
    • EN300-28651
    • Oprea1_342514
    • SMR000103040
    • methyl 2-chloro-5-(diethylsulfamoyl)benzoate
    • CS-0244644
    • G34518
    • SR-01000206619-1
    • AB00082483-01
    • methyl2-chloro-5-(diethylsulfamoyl)benzoate
    • Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate
    • MDL: MFCD00814541
    • Inchi: InChI=1S/C12H16ClNO4S/c1-4-14(5-2)19(16,17)9-6-7-11(13)10(8-9)12(15)18-3/h6-8H,4-5H2,1-3H3
    • InChI Key: YIYAKNSJAKSAPW-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 305.049
  • Monoisotopic Mass: 305.049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1Ų
  • XLogP3: 2.3

Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28651-0.25g
methyl 2-chloro-5-(diethylsulfamoyl)benzoate
345624-82-0 95.0%
0.25g
$92.0 2025-03-21
Aaron
AR019LKN-5g
methyl 2-chloro-5-(diethylsulfamoyl)benzoate
345624-82-0 98%
5g
$1047.00 2023-12-14
1PlusChem
1P019LCB-5g
methyl 2-chloro-5-(diethylsulfamoyl)benzoate
345624-82-0 95%
5g
$981.00 2024-05-05
Enamine
EN300-28651-1g
methyl 2-chloro-5-(diethylsulfamoyl)benzoate
345624-82-0 98%
1g
$256.0 2023-09-06
Aaron
AR019LKN-10g
methyl 2-chloro-5-(diethylsulfamoyl)benzoate
345624-82-0 98%
10g
$1539.00 2023-12-14
A2B Chem LLC
AV26379-100mg
methyl 2-chloro-5-(diethylsulfamoyl)benzoate
345624-82-0 98%
100mg
$105.00 2024-04-20
Aaron
AR019LKN-100mg
methyl 2-chloro-5-(diethylsulfamoyl)benzoate
345624-82-0 95%
100mg
$116.00 2025-02-08
Aaron
AR019LKN-1g
methyl 2-chloro-5-(diethylsulfamoyl)benzoate
345624-82-0 95%
1g
$377.00 2025-02-08
1PlusChem
1P019LCB-1g
methyl 2-chloro-5-(diethylsulfamoyl)benzoate
345624-82-0 95%
1g
$362.00 2025-03-03
1PlusChem
1P019LCB-2.5g
methyl 2-chloro-5-(diethylsulfamoyl)benzoate
345624-82-0 95%
2.5g
$678.00 2025-03-03

Additional information on Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate

Recent Advances in the Study of Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate (CAS: 345624-82-0)

Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate (CAS: 345624-82-0) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonamide and ester functional groups, has been the subject of recent investigations due to its potential applications in drug development and medicinal chemistry. The following research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the synthetic versatility of Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route for this compound, emphasizing its role as a key intermediate in the preparation of novel sulfonamide-based inhibitors. The study reported a high-yield synthesis method under mild conditions, which could facilitate its broader application in pharmaceutical research. The compound's structural features, including the chloro and diethylsulfamoyl moieties, make it a promising scaffold for further chemical modifications.

In terms of biological activity, preliminary in vitro studies have demonstrated that Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate exhibits moderate inhibitory effects against certain carbonic anhydrase isoforms. This finding, published in Bioorganic & Medicinal Chemistry Letters, suggests potential applications in the development of targeted therapies for conditions such as glaucoma and cancer. However, researchers caution that further optimization of the compound's pharmacokinetic properties is necessary to enhance its bioavailability and reduce potential off-target effects.

The compound's mechanism of action has been investigated using computational docking studies and molecular dynamics simulations. These in silico approaches, combined with experimental data, have provided insights into the structural determinants of its biological activity. Notably, the diethylsulfamoyl group appears to play a crucial role in binding interactions with target proteins, while the methyl ester moiety may influence the compound's metabolic stability.

Recent patent applications have highlighted the potential of Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate derivatives in various therapeutic areas. One notable application involves its use as a building block for the synthesis of novel anti-inflammatory agents, with several derivatives showing promising activity in preclinical models of chronic inflammation. Another emerging area of interest is the compound's potential utility in antibiotic development, particularly against drug-resistant bacterial strains.

Despite these promising developments, challenges remain in the translation of these findings into clinical applications. Current research efforts are focused on improving the compound's selectivity profile and reducing potential toxicity concerns. Additionally, researchers are exploring novel formulation strategies to enhance the delivery of Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate and its derivatives to target tissues.

In conclusion, Methyl 2-Chloro-5-(diethylsulfamoyl)benzoate (CAS: 345624-82-0) represents a valuable chemical entity with diverse potential applications in pharmaceutical research. The recent advancements in its synthesis, biological evaluation, and therapeutic exploration underscore its importance as a research tool and potential drug candidate. Future studies will likely focus on structure-activity relationship optimization and the development of more potent and selective derivatives for specific therapeutic indications.

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